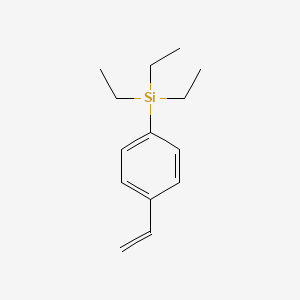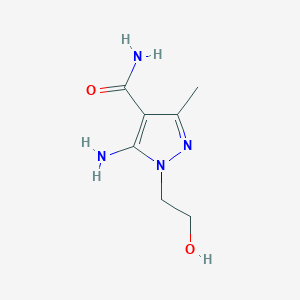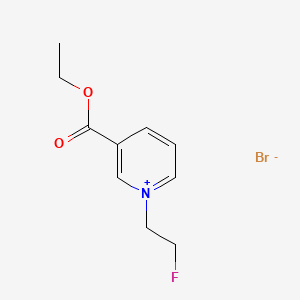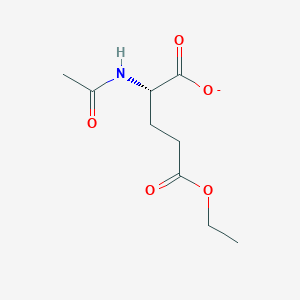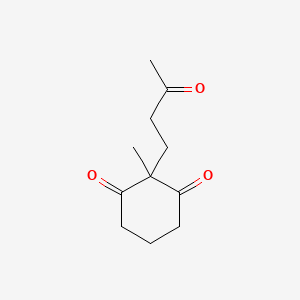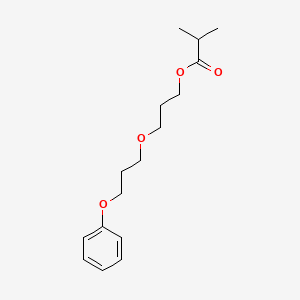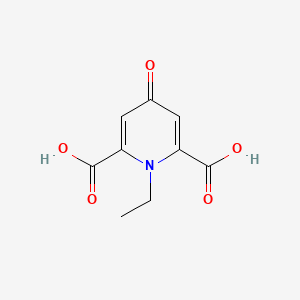
Diethyl ethyl(isopropyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ethyl(isopropyl)malonate is an organic compound that belongs to the class of malonate esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a colorless liquid with a mild odor and is used in various chemical reactions due to its reactive methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl ethyl(isopropyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide and isopropyl bromide, to form this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carried out in a stainless steel autoclave, where ethyl chloroacetate, ammonia, and ethanol are mixed and reacted under controlled pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ethyl(isopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group using alkyl halides.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound in the presence of aqueous acid leads to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Aqueous hydrochloric acid and heat.
Major Products Formed
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Applications De Recherche Scientifique
Diethyl ethyl(isopropyl)malonate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drugs such as barbiturates and other therapeutic agents.
Industry: This compound is used in the production of agrochemicals and flavoring agents
Mécanisme D'action
The mechanism of action of diethyl ethyl(isopropyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions act as nucleophiles and participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which increases the acidity of the hydrogen atoms and stabilizes the resulting carbanion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Malonic acid
Uniqueness
Diethyl ethyl(isopropyl)malonate is unique due to the presence of both ethyl and isopropyl groups, which provide distinct steric and electronic properties compared to other malonate esters. This uniqueness allows for specific reactivity patterns and applications in organic synthesis .
Propriétés
Numéro CAS |
2049-66-3 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-12(9(4)5,10(13)15-7-2)11(14)16-8-3/h9H,6-8H2,1-5H3 |
Clé InChI |
KRUDPAOHEFAZDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


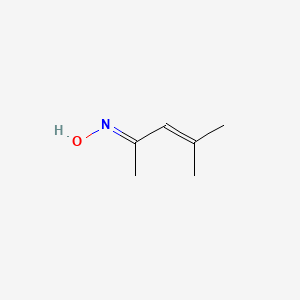
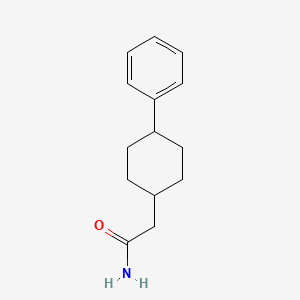
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
